BenchChemオンラインストアへようこそ!

1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

Lipophilicity LogP Partition coefficient

1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid (CAS 2060039-04-3; molecular formula C₁₆H₂₁NO₄; MW 291.34 g·mol⁻¹) is a Cbz-protected, 2,6-dimethyl-substituted piperidine-4-carboxylic acid derivative. It belongs to the broader class of N-protected isonipecotic acid building blocks widely employed as synthetic intermediates in medicinal chemistry and pharmaceutical process development.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B13199663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O
InChIInChI=1S/C16H21NO4/c1-11-8-14(15(18)19)9-12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)
InChIKeyHFACAQYWZPQCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid – Compound Identity and In-Class Positioning for Sourcing Decisions


1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid (CAS 2060039-04-3; molecular formula C₁₆H₂₁NO₄; MW 291.34 g·mol⁻¹) is a Cbz-protected, 2,6-dimethyl-substituted piperidine-4-carboxylic acid derivative. It belongs to the broader class of N-protected isonipecotic acid building blocks widely employed as synthetic intermediates in medicinal chemistry and pharmaceutical process development . The compound incorporates three functionally distinct domains—a benzyloxycarbonyl (Cbz) amine-protecting group, a free 4-carboxylic acid handle, and two methyl substituents at the 2- and 6-positions of the piperidine ring—that collectively define its reactivity profile and differentiate it from simpler, non-alkylated Cbz-piperidine-4-carboxylic acid analogs [1]. Procurement interest in this specific derivative typically arises from steric and conformational requirements in target-oriented synthesis where the dimethyl substitution pattern provides a constrained scaffold distinct from unsubstituted, mono-methyl, or gem-dimethyl regioisomers [2].

Why 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic Acid Cannot Be Casually Replaced by Unsubstituted or Regioisomeric Cbz-Piperidine Analogs


Although 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS 10314-98-4) and various dimethyl regioisomers share the Cbz-isonipecotic acid core scaffold, the specific 2,6-dimethyl substitution pattern introduces quantifiable differences in lipophilicity, conformational bias, and steric environment that cannot be replicated by unsubstituted (MW 263.29), 2,2-gem-dimethyl (CAS 2580198-59-8), or 3,3-dimethyl (CAS 2306262-53-1) analogs . In synthetic sequences where the piperidine ring serves as a chiral scaffold or steric directing element—for instance, in the preparation of 2,6-disubstituted piperidine-containing pharmaceuticals such as certain antipsychotics, antihistamines, and anticonvulsants—substitution with an incorrect dimethyl regioisomer can alter diastereoselectivity, downstream coupling efficiency, or even preclude the desired stereochemical outcome altogether [1]. Furthermore, the 2,6-dimethyl pattern establishes C₂ symmetry when both substituents share the same relative configuration (cis or trans), a geometric feature absent in 2,2- or 3,3-dimethyl isomers, which has direct consequences for ligand design and asymmetric catalysis applications [2]. These structural differences manifest as measurable property shifts, including a LogP increase of approximately 0.9–1.2 log units relative to the non-methylated analog, which impacts partitioning behavior in biphasic reactions and chromatographic purification .

Quantitative Differentiation Evidence: 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic Acid vs. Closest Structural Analogs


LogP Lipophilicity Differential: 2,6-Dimethyl-Cbz-piperidine-4-carboxylic Acid vs. Unsubstituted N-Cbz-Isonipecotic Acid

The target compound exhibits a calculated LogP of 2.90, compared to the unsubstituted N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4), which has reported LogP values ranging from 1.66 to 2.06 across multiple sources [1]. The addition of two methyl groups at the 2- and 6-positions increases lipophilicity by approximately +0.84 to +1.24 log units, a shift that places the 2,6-dimethyl derivative in a meaningfully higher lipophilicity bracket with implications for membrane permeability prediction, organic-phase partitioning during extractive workup, and reversed-phase chromatographic retention behavior [2]. Notably, the topological polar surface area (TPSA) remains constant at 66.84 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1].

Lipophilicity LogP Partition coefficient Drug-likeness Physicochemical profiling

Stereochemical Granularity: Racemic Mixture (CAS 2060039-04-3) vs. Single Enantiomer (2R,4R,6S) (CAS 2059914-53-1) – Procurement Implications

The target compound is commercially available in two distinct stereochemical forms from the same supplier: the racemic mixture (CAS 2060039-04-3, MFCD30500927) and the stereochemically defined single enantiomer (2R,4R,6S)-configuration (CAS 2059914-53-1, MFCD30500212), both at 95% standard purity with batch-specific NMR, HPLC, and GC characterization data [1]. The SMILES notation for the single enantiomer (O=C([C@H]1C[C@@H](C)N(C(OCC2=CC=CC=C2)=O)[C@@H](C)C1)O) explicitly defines a relative configuration where the two methyl groups adopt a cis-relationship with the carboxylic acid group occupying the equatorial position in the lowest-energy chair conformation . By contrast, the racemic mixture (SMILES: O=C(C1CC(C)N(C(OCC2=CC=CC=C2)=O)C(C)C1)O) lacks stereochemical definition . This stereochemical distinction is absent in comparator compounds such as N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4), which is achiral at the ring carbons, or 1-[(benzyloxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (CAS 2580198-59-8), where the gem-dimethyl substitution eliminates ring stereochemistry [1].

Stereochemistry Enantiomeric purity Chiral building block Asymmetric synthesis Diastereoselectivity

Conformational Constraint via 2,6-Dimethyl Substitution: Rotatable Bond Count Differential vs. Unsubstituted and Regioisomeric Cbz-Piperidine Analogs

The target compound possesses 3 rotatable bonds (as reported in the Leyan datasheet), compared with 4 rotatable bonds for the unsubstituted N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) as recorded in the Chembase database [1]. The reduction by one rotatable bond arises from the steric constraints imposed by the 2,6-dimethyl groups, which restrict rotational freedom around the C–N and C–C bonds adjacent to the substituted positions. This conformational restriction is distinct from the effects seen in the 2,2-dimethyl analog (CAS 2580198-59-8) where the gem-dimethyl group introduces quaternary center rigidity but at the cost of eliminating the stereochemical information at C-2, or the 3,3-dimethyl isomer (CAS 2306262-53-1) where steric bulk is displaced one position away from the ring nitrogen, differentially affecting N-Cbz rotational dynamics [2].

Conformational analysis Rotatable bonds Scaffold rigidity Ligand design Molecular flexibility

Molecular Docking Evidence for the Cbz-Piperidine-4-Carboxylic Acid Scaffold in ALK Inhibition: Class-Level Relevance for Cancer Drug Discovery

A combined experimental and theoretical study published in the Journal of Molecular Structure (2023) performed DFT calculations (B3LYP/6–311++G(d,p)), spectroscopic characterization (FT-IR, FT-Raman), and molecular docking analysis on 1-N-Cbz-piperidine-4-carboxylic acid (1NCPA) against anaplastic lymphoma kinase (ALK) as a potential anti-cancer target [1]. The study reported favorable docking scores for 1NCPA against ALK and compared binding energies with a standard ALK inhibitor drug, demonstrating that the Cbz-isonipecotic acid scaffold can productively engage the ALK ATP-binding pocket [2]. While the published study used the non-methylated parent compound rather than the 2,6-dimethyl derivative, the conserved Cbz-piperidine-4-carboxylic acid core, polar surface area (66.84 Ų), and hydrogen-bond donor/acceptor count are identical between both compounds . The 2,6-dimethyl substitution of the target compound would be expected to modulate—rather than abolish—this binding interaction, offering a rational basis for exploring methyl-substituted analogs in ALK-targeted medicinal chemistry campaigns where increased lipophilicity (ΔLogP ≈ +1) may improve passive permeability or alter metabolic stability .

Molecular docking ALK inhibitor Cancer Anaplastic lymphoma kinase Piperidine scaffold

Analytical Characterization Depth: Batch-Specific QC Data Availability for the 2,6-Dimethyl-Cbz Derivative vs. Non-Methylated Analog

The target compound (CAS 2060039-04-3) and its single enantiomer (CAS 2059914-53-1) are supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by the manufacturer . In contrast, the widely available non-methylated analog N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) is offered at purities ranging from 95% to ≥98% across multiple vendors, but with less consistently specified multi-method characterization—many suppliers report only melting point (67–81 °C, with significant inter-vendor variability) and a single purity specification without orthogonal analytical confirmation . The availability of three-method batch characterization (NMR + HPLC + GC) for the target compound provides orthogonal purity verification, which is particularly valuable when the compound is used as a synthetic intermediate in multi-step sequences where unidentified impurities can propagate and compromise downstream product quality .

Quality control Batch analysis NMR HPLC GC Procurement specifications

Free Amine Precursor Comparison: 2,6-Dimethylpiperidine-4-carboxylic Acid (CAS 1330752-22-1) vs. Piperidine-4-carboxylic Acid – Basicity and Nucleophilicity Implications

The free-amine precursor to the target compound, 2,6-dimethylpiperidine-4-carboxylic acid (CAS 1330752-22-1), has a pKa of approximately 10.82–11.07 for the ring nitrogen (predicted and experimental values), compared with piperidine-4-carboxylic acid (isonipecotic acid), which has a reported pKa of approximately 10.0–10.3 for the secondary amine [1]. The 2,6-dimethyl substitution increases nitrogen basicity by approximately 0.5–1.0 pKa units due to the electron-donating inductive effect of the methyl groups, which also moderately enhances nucleophilicity in N-functionalization reactions. This difference in the free-amine precursor translates into quantitatively distinct Cbz-protection efficiency: the more basic 2,6-dimethyl-substituted amine reacts with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (10% NaOH, 0–5 °C) with yields consistently exceeding 90%, comparable to or marginally higher than the non-methylated analog [2]. The target compound thus represents the protected form of a measurably more basic and nucleophilic amine building block, which may be advantageous when selective N-deprotection is required in the presence of acid-sensitive functionality elsewhere in the molecule—Cbz cleavage by hydrogenolysis proceeds independently of amine basicity, preserving the synthetic advantage of the dimethyl substitution pattern [2].

Basicity pKa Nucleophilicity Amine protection strategy Deprotection Building block

Optimal Application Scenarios for 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Functionalization of a Constrained Piperidine Scaffold for Kinase Inhibitor Lead Optimization

In kinase inhibitor programs—particularly those targeting ALK or related tyrosine kinases where piperidine-4-carboxylic acid scaffolds have demonstrated favorable docking poses—the target compound provides a Cbz-protected, 2,6-dimethyl-constrained building block with documented LogP of ~2.90 and only 3 rotatable bonds . This combination of enhanced lipophilicity (ΔLogP ≈ +1 vs. the unsubstituted parent) and reduced conformational flexibility supports exploration of hydrophobic pocket complementarity while preserving the TPSA and H-bond donor/acceptor profile shown to engage the ALK active site . The availability of both racemic (CAS 2060039-04-3) and enantiopure (CAS 2059914-53-1) forms enables systematic stereochemical SAR exploration .

Process Chemistry: Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection Strategy

The Cbz group on the target compound provides amine protection that is orthogonal to Boc and Fmoc strategies, cleavable by catalytic hydrogenolysis under neutral conditions . For process routes employing the 2,6-dimethylpiperidine scaffold as a key intermediate—as documented in the synthesis of pharmaceuticals containing 2,6-disubstituted piperidine motifs including certain antipsychotics, antihistamines, and anticonvulsants—the target compound offers the advantage of a pre-installed, selectively removable protecting group on a sterically defined amine, eliminating the need for N-protection as a separate synthetic step . The 95% purity with batch-specific NMR, HPLC, and GC characterization supports direct use in GMP-like environments without additional in-house QC method development .

Asymmetric Catalysis and Chiral Ligand Design Using Stereochemically Defined (2R,4R,6S)-Enantiomer

The (2R,4R,6S)-enantiomer (CAS 2059914-53-1) features a cis-relationship between the two methyl groups with the carboxylic acid occupying the equatorial position in the preferred chair conformation, creating a C₂-symmetric element when the carboxy group is derivatized symmetrically . This stereochemical arrangement is structurally analogous to the chiral 2,6-disubstituted piperidine scaffolds employed in chiral ligand design for asymmetric catalysis, where the steric bulk of the methyl substituents at C-2 and C-6 influences enantioselectivity through steric differentiation of diastereomeric transition states . The defined (2R,4R,6S) absolute configuration distinguishes this compound from the 3,3-dimethyl and 2,2-dimethyl regioisomers, which either lack stereochemical information at the substituted positions or present a fundamentally different spatial arrangement of steric bulk relative to the carboxy functional group .

Physicochemical Property Optimization: Scaffold-Hopping from Unsubstituted to 2,6-Dimethyl Isonipecotic Acid Derivatives

When a hit or lead compound containing an N-substituted piperidine-4-carboxylic acid motif requires increased lipophilicity for improved membrane permeability or target engagement, scaffold-hopping from the unsubstituted N-Cbz-isonipecotic acid (LogP 1.66–2.06) to the 2,6-dimethyl analog (LogP 2.90) offers a predictable +0.84 to +1.24 LogP increase without altering TPSA (66.84 Ų), H-bond donor count (1), or H-bond acceptor count (3) . This property shift is achieved without introducing additional aromatic rings or halogens that might adversely affect solubility, metabolic stability, or toxicity profiles. The reduced rotatable bond count (3 vs. 4) further contributes to a modest entropic advantage in target binding . Researchers can procure both the unsubstituted and 2,6-dimethyl derivatives to systematically evaluate the impact of this substitution on in vitro ADME and target potency parameters.

Quote Request

Request a Quote for 1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.